Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate
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Overview
Description
Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a bromo group, a dimethylamino phenyl group, and an ethyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the bromo and dimethylamino phenyl groups through electrophilic aromatic substitution reactions. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: Similar in structure but lacks the dimethylamino phenyl group.
Indole derivatives: Share a similar heterocyclic core but differ in the specific substituents and functional groups.
Uniqueness
Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate is unique due to the combination of its bromo, dimethylamino phenyl, and ethyl ester groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C20H20BrN3O2 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
ethyl 6-bromo-4-[4-(dimethylamino)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20BrN3O2/c1-4-26-20(25)17-12-22-18-10-5-13(21)11-16(18)19(17)23-14-6-8-15(9-7-14)24(2)3/h5-12H,4H2,1-3H3,(H,22,23) |
InChI Key |
WKIPZLYDHNZUKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N(C)C)Br |
Origin of Product |
United States |
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